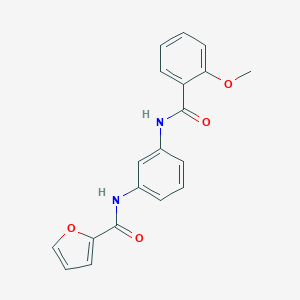![molecular formula C16H9Cl2NO4 B246301 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate, also known as Pyridafuron, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of pyridine derivatives and has a molecular formula of C16H8Cl2NO3.
Mecanismo De Acción
The mechanism of action of 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate is not fully understood. However, it has been suggested that it may act by inhibiting the synthesis of DNA and RNA. 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. Additionally, 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has been found to disrupt the cell cycle and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has also been found to be non-toxic to normal cells, making it a potential candidate for cancer therapy. However, 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has not been extensively studied for its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the study of 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate. One potential direction is to further investigate its mechanism of action. Understanding how 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate inhibits cancer cell growth could lead to the development of more effective cancer therapies. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate. This information could help to optimize the dosing and administration of 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate in vivo. Additionally, 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate could be tested in combination with other anticancer drugs to determine its potential as a synergistic therapy. Finally, 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate could be further studied for its potential applications in treating fungal infections.
Métodos De Síntesis
The synthesis of 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate involves the reaction of 3,5-dichloro-2-hydroxypyridine with 4-hydroxybenzene-1,2-dicarboxylic acid anhydride in the presence of a catalyst. The resulting product is then treated with furoic acid chloride to obtain 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate. This synthesis method has been optimized to achieve a high yield of the compound with high purity.
Aplicaciones Científicas De Investigación
4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has been found to have potential applications in scientific research. It has been studied for its antitumor and antifungal activities. 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antifungal activity against various fungal strains.
Propiedades
Fórmula molecular |
C16H9Cl2NO4 |
|---|---|
Peso molecular |
350.1 g/mol |
Nombre IUPAC |
[4-(3,5-dichloropyridin-2-yl)oxyphenyl] furan-2-carboxylate |
InChI |
InChI=1S/C16H9Cl2NO4/c17-10-8-13(18)15(19-9-10)22-11-3-5-12(6-4-11)23-16(20)14-2-1-7-21-14/h1-9H |
Clave InChI |
NHVPTMCDYIKSJZ-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
SMILES canónico |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)


![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)


